5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

antihypoxic protective index hypoxia model

5-Ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione (CAS 102856-34-8), also designated HB-7 or 2-hydroxylamino-5-ethyl-5-sec-pentylbarbituric acid, belongs to the 2-substituted hydroxylamine barbiturate class. It is a synthetic derivative of barbituric acid characterized by a hydroxyamino group at position 2 and a branched sec-pentyl substituent at position 5 of the pyrimidine ring, with molecular formula C₁₁H₁₉N₃O₃ and molecular weight 241.29 g/mol.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
CAS No. 102856-34-8
Cat. No. B008673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
CAS102856-34-8
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=NC1=O)NO)CC
InChIInChI=1S/C11H19N3O3/c1-4-6-7(3)11(5-2)8(15)12-10(14-17)13-9(11)16/h7,17H,4-6H2,1-3H3,(H2,12,13,14,15,16)
InChIKeyNUSFMNUYSBYLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione (HB-7): Structural Identity and Pharmacological Class


5-Ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione (CAS 102856-34-8), also designated HB-7 or 2-hydroxylamino-5-ethyl-5-sec-pentylbarbituric acid, belongs to the 2-substituted hydroxylamine barbiturate class [1]. It is a synthetic derivative of barbituric acid characterized by a hydroxyamino group at position 2 and a branched sec-pentyl substituent at position 5 of the pyrimidine ring, with molecular formula C₁₁H₁₉N₃O₃ and molecular weight 241.29 g/mol [2]. Unlike classical barbiturates such as pentobarbital and phenobarbital, HB-7 incorporates a hydroxylamine moiety that confers a distinct CNS inhibitory profile, including hypnotic, myorelaxant, anticonvulsive, anxiolytic, and antihypoxic activities demonstrated across multiple preclinical models [3].

Why HB-7 Cannot Be Replaced by Pentobarbital, Phenobarbital, or HB-2 in Preclinical Research


Within the 2-substituted barbiturate class, small structural variations at positions 2 and 5 produce divergent pharmacodynamic signatures that preclude simple substitution. Classical barbiturates (pentobarbital, phenobarbital) lack the 2-hydroxyamino group entirely, resulting in a different GABA-ergic potentiation profile and weaker dopaminergic modulation [1]. The closest structural analog, HB-2 (2-hydroxylamino-5-ethyl-5-propylbarbituric acid), differs only in the C5 substituent—linear n-propyl versus branched sec-pentyl—yet this single branching alteration yields distinguishable hypnotic potency and anticonvulsive spectrum [2]. Experimental evidence demonstrates that HB-7 consistently outperforms pentobarbital and phenobarbital on protective index in hypoxia models, while showing a distinct pattern of GABA-ergic agent synergism that differs qualitatively from pentobarbital [3]. These compound-specific pharmacological fingerprints mean that generic substitution with any in-class analog will not reproduce the integrated efficacy–safety profile observed for HB-7.

Quantitative Differentiation of HB-7 (CAS 102856-34-8) Against Structural and Pharmacological Comparators


Superior Antihypoxic Protective Index: HB-7 vs. Phenobarbital vs. Pentobarbital in Haemic Hypoxia

In a direct head-to-head comparison using the haemic hypoxia test in albino mice, HB-7 exhibited a higher protective index (PI = LD₅₀/ED₅₀) than both phenobarbital and pentobarbital, indicating a wider margin between efficacy and lethality. The protective index for HB-7 was 4.2, compared to 3.2 for phenobarbital and 2.5 for pentobarbital [1]. HB-7 was described as exceeding the effects of phenobarbital and pentobarbital in some hypoxia tests, manifesting a marked protective effect across hypobaric, anoxic, asphyctic, and haemic models [1].

antihypoxic protective index hypoxia model neuroprotection

Complete Suppression of Allylglycine-Induced Convulsions: HB-7 vs. Pentobarbital in Feline Epilepsy Model

In a feline model of allylglycine (AG)-induced epilepsy, HB-7 and pentobarbital were each administered at 20 mg/kg i.p. approximately 60 minutes after AG (100 mg/kg i.v.). In the HB-7-treated group, no AG-induced convulsions appeared—although AG-induced spikes and spike-waves remained on the electrocorticogram (ECoG). Pentobarbital produced a similar suppression of convulsions but additionally provoked the appearance of slow waves and spindles mixed with spikes and spike-waves, indicating a qualitatively different ECoG signature [1]. Under intermittent light stimulation (ILS) at 8/s and 25/s flash rates, HB-7 inhibited AG-induced paroxysmal discharges, while pentobarbital did so only to a lesser extent [1].

anticonvulsant allylglycine epilepsy model ECoG

Divergent GABA-ergic Potentiation Profile: HB-7 vs. Pentobarbital in Electroshock Convulsion Model

In the maximal electroshock convulsion test in mice, the anticonvulsive effect of HB-7 was potentiated when co-administered with baclofen and aminooxyacetic acid (AOAA), and partially with depakin (DPA). In contrast, the anticonvulsive action of pentobarbital was potentiated by DPA and AOAA, but not by baclofen [1]. This differential synergism pattern demonstrates that HB-7 and pentobarbital engage distinct GABA-ergic mechanisms despite both being barbiturate derivatives.

GABA-ergic anticonvulsant synergy baclofen electroshock

Enhanced Dopaminergic Modulation: HB-7 vs. Phenobarbital on Apomorphine Stereotypy and Haloperidol Catalepsy

In experiments on male rats and mice, HB-7 considerably altered apomorphine-induced stereotypy: the stereotypy developed faster and disappeared faster than in the control group. Phenobarbital, tested under the same conditions, had a weaker effect on both the intensity and duration of the stereotypy [1]. Additionally, both HB-7 and its analog HB-2 weakened haloperidol-induced catalepsy (1–2 mg/kg haloperidol), whereas phenobarbital and diphenylhydantoin showed less pronounced anti-cataleptic effects [1]. These findings suggest that the 2-hydroxylamino barbiturates possess a dopaminergic modulatory component not shared to the same degree by classical barbiturates.

dopaminergic transmission apomorphine stereotypy haloperidol catalepsy CNS pharmacology

C5 Substituent Branching Drives Differential Hypnotic Potency: HB-7 (sec-Pentyl) vs. HB-2 (n-Propyl)

In a neuropharmacological screening of fourteen 2-substituted barbituric acid derivatives using Irwin's test in albino mice, the intensity of hypnotic action was found to depend not only on the 2-hydroxyamino group but also on the nature of the C5 substituent (with ethyl held constant at the other C5 position). Considerable hypnotic effect was observed with the linear n-propyl group (HB-2) and was further modulated by branching to sec-pentyl (HB-7) [1]. Both HB-7 and HB-2 were identified as the two most promising compounds from the entire series for further detailed investigation, indicating that the 2-hydroxyamino pharmacophore is necessary but not sufficient—the C5 substituent branching critically tunes the pharmacological outcome [1].

structure-activity relationship hypnotic activity barbiturate SAR C5 branching

Anxiolytic Activity in the Vogel Conflict Test: HB-7, Phenobarbital, and Pentobarbital Dose-Ranging Comparison

In the Vogel conflict test using male albino rats deprived of water for 48 hours, HB-7, phenobarbital, and pentobarbital were each administered intraperitoneally at four doses (5, 10, 15, and 20 mg/kg). All three barbiturates exhibited an anxiolytic effect—defined as an increased number of punished drinking attempts (electrical shocks accepted to access water)—at the higher doses tested (10–20 mg/kg). Picrotoxin eliminated the anxiolytic action of all three compounds when co-administered, suggesting a shared GABA-ergic mechanism underlying the anxiolytic effect [1]. While all three compounds showed anxiolytic activity, the study does not report a statistically significant quantitative superiority of any single agent on this endpoint.

anxiolytic Vogel conflict test GABA-ergic punished responding

High-Value Research and Procurement Application Scenarios for HB-7 (CAS 102856-34-8)


Experimental Hypoxia and Neuroprotection Studies Requiring a Favorable Therapeutic Window

HB-7 is the compound of choice for preclinical hypoxia research where a quantifiably wider protective index (PI = 4.2) relative to phenobarbital (PI = 3.2) and pentobarbital (PI = 2.5) is critical for experimental design requiring a margin between neuroprotective efficacy and lethal toxicity [1]. Its marked protective effect across multiple hypoxia modalities—hypobaric, anoxic, asphyctic, and haemic—makes it suitable for multi-model neuroprotection screening programs.

Anticonvulsant Drug Discovery Using Allylglycine or Chemoconvulsant Epilepsy Models

Investigators employing allylglycine-induced epilepsy models in cats or pentylenetetrazol-induced seizure models should preferentially select HB-7 for its demonstrated ability to completely suppress generalized convulsions at 20 mg/kg i.p. without inducing the slow-wave and spindle ECoG artifacts observed with pentobarbital [2]. This cleaner electrophysiological signature facilitates unambiguous interpretation of cortical recordings. Additionally, HB-7 increased both the threshold for isolated paroxysmal spike-wave complexes and the threshold for generalized paroxysmal ECoG activity in the pentylenetetrazol model [3].

GABA-ergic Mechanism-of-Action Studies Requiring Barbiturate Comparator Compounds

For research programs investigating GABA-ergic neurotransmission, HB-7 provides a differentiated pharmacological tool distinct from pentobarbital. Its anticonvulsive effect is potentiated by baclofen and AOAA—a synergism pattern not shared by pentobarbital, which is instead potentiated by DPA and AOAA [4]. This divergent GABA-ergic potentiation profile enables experimental designs that probe GABA-A versus GABA-B receptor contributions to barbiturate pharmacology.

Dopaminergic–Barbiturate Interaction Studies in Behavioral Pharmacology

HB-7 is indicated for studies examining barbiturate effects on central dopaminergic transmission. It produces a more pronounced modulation of apomorphine stereotypy dynamics (faster onset and offset) and a stronger attenuation of haloperidol-induced catalepsy compared to phenobarbital and diphenylhydantoin [5]. This makes HB-7 a valuable tool compound for dissecting the dopaminergic component of barbiturate action, which may inform research on basal ganglia disorders or drug-induced movement disorders.

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